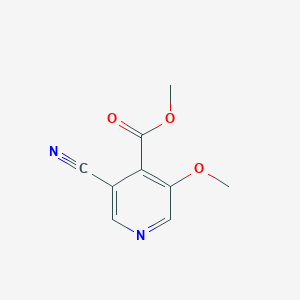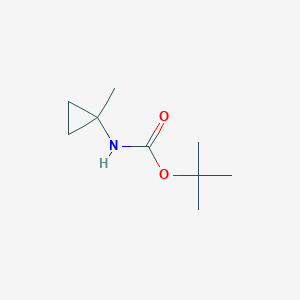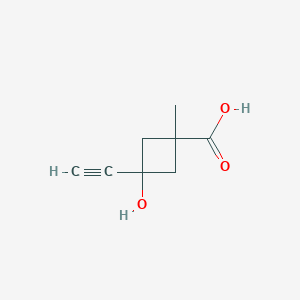
3,4-二羟基苯甲酸钾
描述
Potassium 3,4-dihydroxybenzoate is a potassium salt of 3,4-dihydroxybenzoic acid, also known as protocatechuic acid. This compound is part of the hydroxybenzoic acid family, which is characterized by a benzene ring bearing both hydroxyl and carboxyl groups. Potassium 3,4-dihydroxybenzoate is known for its various applications in scientific research and industry due to its unique chemical properties.
科学研究应用
Potassium 3,4-dihydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various aromatic compounds.
Biology: Studied for its antioxidant properties and its role in cellular protection against oxidative stress.
Medicine: Investigated for its potential anti-inflammatory, antiviral, and anticancer properties.
Industry: Utilized in the production of dyes, pharmaceuticals, and as a food additive.
作用机制
Target of Action
Potassium 3,4-dihydroxybenzoate, also known as protocatechuate, primarily targets enzymes involved in the degradation of aromatic compounds . It is a substrate for 3,4-dihydroxybenzoate decarboxylase, an enzyme that catalyzes the nonoxidative decarboxylation of 3,4-dihydroxybenzoate . This compound also shows inhibitory activity against drug resistance efflux pumps in bacteria, making it a potential agent for combating antibiotic resistance .
Mode of Action
The compound interacts with its target enzymes by fitting into their active sites, where it undergoes chemical reactions. For instance, in the presence of 3,4-dihydroxybenzoate decarboxylase, Potassium 3,4-dihydroxybenzoate is converted into catechol . When acting as an efflux pump inhibitor, it likely interferes with the pump’s function, preventing the expulsion of antibiotics from bacterial cells and thereby increasing the antibiotics’ effectiveness .
Biochemical Pathways
Potassium 3,4-dihydroxybenzoate is involved in the degradation pathways of various aromatic compounds. It is a key intermediate in the gentisate pathway and the protocatechuate pathway, which are responsible for the breakdown of aromatic compounds . The conversion of 3,4-dihydroxybenzoate into catechol by 3,4-dihydroxybenzoate decarboxylase is a crucial step in these pathways .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for Potassium 3,4-dihydroxybenzoate are not readily available, studies on a similar compound, Methyl 3,4-dihydroxybenzoate (MDHB), provide some insights. MDHB exhibits fast absorption, high systemic clearance, and a short half-life. It permeates the blood-brain barrier and is rapidly distributed to all organs . Its oral bioavailability is 23% . The parent drug was assayed in the urine and faeces of mice after intragastric administration
Result of Action
The action of Potassium 3,4-dihydroxybenzoate results in the breakdown of aromatic compounds, contributing to the detoxification of these substances in the environment . When used as an efflux pump inhibitor, it can enhance the effectiveness of antibiotics against resistant bacterial strains .
Action Environment
Environmental factors can influence the action of Potassium 3,4-dihydroxybenzoate. For instance, the presence of other aromatic compounds can induce the expression of enzymes like 3,4-dihydroxybenzoate decarboxylase . Additionally, the compound’s action as an efflux pump inhibitor can be influenced by the presence of antibiotics and the specific bacterial strains present .
生化分析
Biochemical Properties
Potassium 3,4-dihydroxybenzoate plays a significant role in biochemical reactions, particularly in the degradation of aromatic compounds. It interacts with several enzymes and proteins, including protocatechuate 3,4-dioxygenase, which catalyzes the ring-cleavage of protocatechuate to form beta-carboxy-cis,cis-muconate . This enzyme is crucial in the microbial degradation of lignin-derived aromatic compounds. Additionally, potassium 3,4-dihydroxybenzoate can act as an inhibitor of procollagen-proline dioxygenase, affecting collagen synthesis .
Cellular Effects
Potassium 3,4-dihydroxybenzoate influences various cellular processes. It has been shown to modulate oxidative stress responses by enhancing the activity of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase . This compound also affects cell signaling pathways, particularly those involving hypoxia-inducible factor 1-alpha (HIF-1α), which plays a role in cellular responses to low oxygen levels . Furthermore, potassium 3,4-dihydroxybenzoate can impact gene expression related to oxidative stress and inflammation .
Molecular Mechanism
The molecular mechanism of potassium 3,4-dihydroxybenzoate involves its interaction with various biomolecules. It binds to enzymes such as protocatechuate 3,4-dioxygenase, facilitating the cleavage of aromatic rings . Additionally, it can inhibit the activity of procollagen-proline dioxygenase by binding to its active site, thereby affecting collagen synthesis . Potassium 3,4-dihydroxybenzoate also influences gene expression by modulating the activity of transcription factors like HIF-1α .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of potassium 3,4-dihydroxybenzoate can change over time. Studies have shown that it is rapidly absorbed and distributed within tissues, with a short half-life and high systemic clearance . Its stability and degradation depend on environmental conditions, such as pH and temperature. Long-term exposure to potassium 3,4-dihydroxybenzoate can lead to sustained antioxidant effects and modulation of cellular responses to oxidative stress .
Dosage Effects in Animal Models
The effects of potassium 3,4-dihydroxybenzoate vary with different dosages in animal models. At low doses, it exhibits antioxidant and anti-inflammatory properties, enhancing cellular defense mechanisms . At high doses, it can cause adverse effects, including cytotoxicity and disruption of cellular homeostasis . Threshold effects have been observed, where the beneficial effects plateau at certain concentrations, and higher doses do not provide additional benefits .
Metabolic Pathways
Potassium 3,4-dihydroxybenzoate is involved in several metabolic pathways, including the degradation of aromatic compounds. It is metabolized by enzymes such as protocatechuate 3,4-dioxygenase, which cleaves the aromatic ring to form beta-carboxy-cis,cis-muconate . This compound can also undergo conjugation reactions, such as glucuronidation and sulfation, facilitating its excretion from the body .
Transport and Distribution
Potassium 3,4-dihydroxybenzoate is transported and distributed within cells and tissues through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific transporters . Once inside the cell, it can accumulate in different organelles, including the mitochondria and the endoplasmic reticulum, where it exerts its effects on cellular metabolism .
Subcellular Localization
The subcellular localization of potassium 3,4-dihydroxybenzoate is crucial for its activity and function. It is primarily localized in the cytoplasm and can be found in organelles such as the mitochondria and the endoplasmic reticulum . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell . The presence of potassium 3,4-dihydroxybenzoate in these organelles allows it to modulate various metabolic processes and cellular responses.
准备方法
Synthetic Routes and Reaction Conditions
Potassium 3,4-dihydroxybenzoate can be synthesized through the carboxylation of catechol using 3,4-dihydroxybenzoate decarboxylase. This enzyme catalyzes the regioselective carboxylation of catechol in the presence of potassium bicarbonate (KHCO₃) under specific conditions. The reaction typically occurs at 30°C with a molar conversion ratio of 28% after 14 hours .
Industrial Production Methods
Industrial production of potassium 3,4-dihydroxybenzoate involves the extraction and refinement of 3,4-dihydroxybenzoic acid from natural sources such as the stems and leaves of camellia or catechu. The extracted acid is then neutralized with potassium hydroxide (KOH) to form the potassium salt .
化学反应分析
Types of Reactions
Potassium 3,4-dihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form catechol derivatives.
Substitution: The hydroxyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Catechol and its derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
相似化合物的比较
Potassium 3,4-dihydroxybenzoate can be compared with other hydroxybenzoic acids such as:
4-Hydroxybenzoic acid: Known for its use in the production of parabens.
3,4,5-Trihydroxybenzoic acid:
2,6-Dihydroxybenzoic acid: Known for its use in the synthesis of pharmaceuticals.
Potassium 3,4-dihydroxybenzoate is unique due to its specific regioselective carboxylation process and its potent antioxidant properties .
属性
IUPAC Name |
potassium;3,4-dihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4.K/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3,8-9H,(H,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJCFBMUBQIHJR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)[O-])O)O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5KO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40668229 | |
| Record name | Potassium 3,4-dihydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40668229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91753-30-9 | |
| Record name | Potassium 3,4-dihydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40668229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl]-methylamine hydrochloride](/img/structure/B1390103.png)


![4-(5-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride](/img/structure/B1390106.png)


![4-[(E)-2-(3-fluorophenyl)vinyl]pyridine hydrochloride](/img/structure/B1390111.png)
![Ethyl {[amino(imino)methyl]thio}acetate hydrochloride](/img/structure/B1390112.png)
![(2-{1-[(4-Fluorophenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride](/img/structure/B1390114.png)
![ethyl 4-{[(2-chlorobenzyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate hydrochloride](/img/structure/B1390115.png)
![5-Piperidin-3-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine dihydrochloride](/img/structure/B1390116.png)



